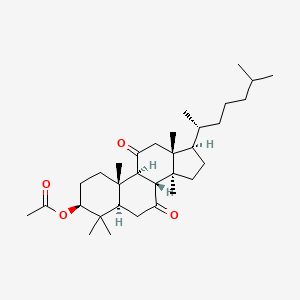
19(R)-Hete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19®-Hydroxy-eicosatetraenoic acid, commonly known as 19®-Hete, is a bioactive lipid derived from arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules that play crucial roles in various physiological and pathological processes. 19®-Hete is known for its involvement in the regulation of vascular tone, inflammation, and cellular proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19®-Hete typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies. The reaction conditions generally include the presence of molecular oxygen and NADPH as a cofactor.
Industrial Production Methods: Industrial production of 19®-Hete can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the relevant cytochrome P450 enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of 19®-Hete.
Types of Reactions:
Oxidation: 19®-Hete can undergo further oxidation to form various metabolites, including 19-oxo-eicosatetraenoic acid.
Reduction: It can be reduced to form 19®-hydroxy-eicosapentaenoic acid.
Substitution: 19®-Hete can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 19-oxo-eicosatetraenoic acid.
Reduction: 19®-hydroxy-eicosapentaenoic acid.
Substitution: Products depend on the nature of the nucleophile used.
Aplicaciones Científicas De Investigación
19®-Hete has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of cytochrome P450 enzymes.
Biology: 19®-Hete is studied for its role in cellular signaling pathways, particularly those involved in inflammation and vascular function.
Medicine: Research on 19®-Hete focuses on its potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory disorders.
Industry: It is used in the development of pharmaceuticals and as a biomarker for various diseases.
Mecanismo De Acción
19®-Hete exerts its effects through several molecular targets and pathways:
Vascular Tone Regulation: It modulates the activity of potassium channels in vascular smooth muscle cells, leading to vasodilation.
Inflammation: 19®-Hete can activate or inhibit various signaling pathways involved in the inflammatory response, including the nuclear factor-kappa B (NF-κB) pathway.
Cellular Proliferation: It influences cell proliferation by interacting with growth factor receptors and downstream signaling molecules.
Comparación Con Compuestos Similares
20-Hydroxy-eicosatetraenoic acid (20-Hete): Another eicosanoid with similar functions but different enzymatic pathways and effects on vascular tone.
15-Hydroxy-eicosatetraenoic acid (15-Hete): Involved in inflammation and immune responses, but with distinct signaling mechanisms.
12-Hydroxy-eicosatetraenoic acid (12-Hete): Plays a role in platelet aggregation and vascular function.
Uniqueness of 19®-Hete:
Enzymatic Pathways: 19®-Hete is specifically produced by the CYP4A and CYP4F subfamilies, distinguishing it from other eicosanoids.
Biological Effects: It has unique effects on vascular tone and inflammation, making it a valuable target for therapeutic research.
Propiedades
IUPAC Name |
19-hydroxyicosa-5,8,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXZHQUWPFWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R,3R,4S,5R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-(3-azidopyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-olate](/img/structure/B1209288.png)

![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide](/img/structure/B1209292.png)
![(6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B1209293.png)


